Benzyl 3-bromo-4-oxoazepane-1-carboxylate
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Overview
Description
Benzyl 3-bromo-4-oxoazepane-1-carboxylate is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-4-oxoazepane-1-carboxylate typically involves the bromination of a precursor azepane compound. One common method is the bromination of benzyl 4-oxoazepane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.
Major Products
Substitution: Formation of substituted azepane derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized azepane derivatives.
Scientific Research Applications
Benzyl 3-bromo-4-oxoazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-oxoazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbonyl group are key functional groups that can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxoazepane-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 1-benzyl-3-oxoazepane-4-carboxylate: Contains an ethyl group instead of a bromine atom, affecting its chemical properties and reactivity.
Uniqueness
Benzyl 3-bromo-4-oxoazepane-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
benzyl 3-bromo-4-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONDOIDAIRBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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